A Technical Guide to 1-[Boc(methyl)amino]cyclopropanecarbonitrile: A Versatile Building Block in Modern Drug Discovery
A Technical Guide to 1-[Boc(methyl)amino]cyclopropanecarbonitrile: A Versatile Building Block in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview of 1-[Boc(methyl)amino]cyclopropanecarbonitrile , a specialized chemical intermediate of significant interest in medicinal chemistry. We will delve into its structural attributes, establish its chemical identity, outline a robust synthetic pathway with mechanistic insights, and explore its strategic applications in the design and development of novel therapeutics. This document serves as a practical resource for researchers aiming to leverage the unique properties of this constrained aminonitrile building block.
Core Compound Identification
While a specific, dedicated CAS Number for 1-[Boc(methyl)amino]cyclopropanecarbonitrile is not prominently listed in major chemical databases, it is recognized as a distinct and valuable synthetic intermediate. For procurement and regulatory purposes, it is often identified by its systematic IUPAC name and structure.
| Identifier | Value |
| Systematic Name | tert-butyl (1-cyanocyclopropyl)(methyl)carbamate |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Structure | ![]() |
Note: The structure image is a representation. Researchers should confirm the structure via analytical data.
The Strategic Value in Medicinal Chemistry
The structure of 1-[Boc(methyl)amino]cyclopropanecarbonitrile is a deliberate convergence of three key pharmacophoric elements, each contributing unique and desirable properties to a drug candidate:
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The Cyclopropyl Ring: This three-membered carbocycle is far more than a simple linker. Its inherent ring strain imparts a rigid, three-dimensional conformation, which can lock a molecule into a bioactive shape, enhancing binding affinity to a biological target. Furthermore, the cyclopropyl group is known to increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation and can modulate physicochemical properties like lipophilicity and pKa.[1][2][3]
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The N-Methyl-N-Boc Group: The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving as a robust protecting group for the amine.[4] It is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions, allowing for subsequent chemical modifications. The presence of the N-methyl group is a common tactic in drug design to improve metabolic stability, modulate basicity, and enhance cell permeability.
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The Nitrile Moiety: The nitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor, participate in key binding interactions, or serve as a precursor for other functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis).
The combination of these features makes this compound a valuable building block for creating conformationally restricted amino acids and other complex scaffolds used in the development of protease inhibitors, kinase inhibitors, and other targeted therapies.
Synthesis and Mechanistic Rationale
A common and logical approach to the synthesis of 1-[Boc(methyl)amino]cyclopropanecarbonitrile involves a multi-step sequence starting from a suitable cyclopropane precursor. The following protocol outlines a representative pathway.
Diagram of Synthetic Workflow
Caption: A representative multi-step synthesis pathway.
Detailed Experimental Protocol
Objective: To synthesize tert-butyl (1-cyanocyclopropyl)(methyl)carbamate.
Step 1: N-Methylation of a Cyclopropylamine Precursor Causality: This initial step introduces the required N-methyl group. Reductive amination is a reliable method for this transformation, forming an imine intermediate that is subsequently reduced in situ.
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To a stirred solution of 1-aminocyclopropanecarbonitrile hydrochloride (1.0 eq) in methanol, add aqueous formaldehyde (37%, 1.2 eq).
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Adjust the pH to ~6 with acetic acid.
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Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, maintaining the temperature below 20°C.
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Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Quench the reaction by carefully adding 1M HCl. Concentrate the mixture under reduced pressure.
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Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3x).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(methylamino)cyclopropanecarbonitrile.
Step 2: Boc Protection Causality: The amine is protected with a Boc group to prevent it from interfering with subsequent reactions and to increase its solubility in organic solvents. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this purpose.
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Dissolve the crude product from Step 1 in dichloromethane.
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Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
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Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).
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Wash the reaction mixture sequentially with 1M citric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 1-[Boc(methyl)amino]cyclopropanecarbonitrile.
Analytical Characterization
Confirming the identity and purity of the final compound is critical. Standard analytical techniques are employed.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), the N-methyl protons (singlet, ~2.8 ppm, 3H), and the diastereotopic cyclopropyl methylene protons (multiplets, ~1.0-1.6 ppm, 4H). |
| ¹³C NMR | Resonances for the nitrile carbon (~118-122 ppm), the carbamate carbonyl carbon (~155 ppm), the quaternary cyclopropyl carbon, the Boc quaternary carbon and methyl carbons, the N-methyl carbon, and the cyclopropyl methylene carbons. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ or [M+Na]⁺ adducts (e.g., m/z 197.13 for [M+H]⁺). |
| Purity (HPLC) | >95% (typical for research-grade material). |
Applications and Strategic Implementation
The primary utility of this building block is in the synthesis of more complex, biologically active molecules. After synthesis, the Boc group can be selectively removed to liberate the secondary amine, which can then be coupled with other fragments.
Diagram of Application Logic
Caption: Strategic use via deprotection and coupling.
This strategy allows for the precise installation of the 1-(methylamino)cyclopropanecarbonitrile moiety, which can serve as a P2 or P3 fragment in a protease inhibitor, or as a constrained linker to orient other pharmacophoric groups correctly within a receptor's binding pocket.
Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not widely available, its hazard profile can be inferred from its functional groups.
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Nitriles: Organic nitriles should be handled with caution as they can be toxic if ingested, inhaled, or absorbed through the skin.
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Carbamates: Generally of low to moderate toxicity, but should be handled with appropriate personal protective equipment (PPE).
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Handling: Use in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.
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Storage: Store in a cool, dry place away from strong acids and oxidizing agents.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-[Boc(methyl)amino]cyclopropanecarbonitrile is a highly valuable, albeit specialized, building block for modern drug discovery. Its unique combination of a conformationally rigid cyclopropyl scaffold, a protected N-methylamine, and a versatile nitrile handle provides medicinal chemists with a powerful tool to address challenges in potency, selectivity, and metabolic stability. Understanding its synthesis and strategic application is key to unlocking its full potential in the development of next-generation therapeutics.
References
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PubChemLite. Tert-butyl (1-(cyanomethyl)cyclopropyl)carbamate (C10H16N2O2). Available at: [Link]. Accessed February 2026.
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]. Accessed February 2026.
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Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]. Accessed February 2026.
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Hoffman Fine Chemicals. CAS 153248-46-5 | [1-[(Boc-amino)methyl]cyclopropyl]methanol. Available at: [Link]. Accessed February 2026.
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PubChem. tert-butyl N-(1-cyano-1-methylethyl)carbamate | C9H16N2O2 | CID 18316698. Available at: [Link]. Accessed February 2026.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]. Accessed February 2026.
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Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]. Accessed February 2026.
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Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]. Accessed February 2026.
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Royal Society of Chemistry. Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Available at: [Link]. Accessed February 2026.

